4-Chloro-2-fluorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of approximately 198.62 g/mol. It is characterized by a cyclopropyl ketone structure, which features a cyclopropyl ring attached to a carbonyl group, along with a chlorinated and fluorinated phenyl group. This compound is notable for its relatively high boiling point of 282ºC and a density of 1.356 g/cm³ .
The synthesis of 4-chloro-2-fluorophenyl cyclopropyl ketone typically involves several steps:
4-Chloro-2-fluorophenyl cyclopropyl ketone has potential applications in:
Several compounds share structural characteristics with 4-chloro-2-fluorophenyl cyclopropyl ketone. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-fluorophenyl cyclopropyl ketone | C10H8ClF | Similar halogenated structure |
| 4-Bromo-2-fluorophenyl cyclopropyl ketone | C10H8BrF | Bromine substitution instead of chlorine |
| 3-Chloro-5-fluorophenyl cyclopropyl ketone | C10H8ClF | Different positioning of halogens |
4-Chloro-2-fluorophenyl cyclopropyl ketone stands out due to its specific combination of chlorine and fluorine substituents on the aromatic ring, which may influence its reactivity and biological activity differently compared to these similar compounds.
The Friedel-Crafts acylation reaction serves as a fundamental approach for constructing aromatic ketones through the electrophilic substitution of aromatic rings with acyl groups [4] [5]. For 4-chloro-2-fluorophenyl cyclopropyl ketone synthesis, this methodology involves the reaction of 4-chloro-2-fluorobenzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst.
The mechanism proceeds through the formation of an acylium ion intermediate, which acts as a potent electrophile capable of attacking the electron-rich aromatic ring [4] [6]. The acylium ion is characterized by a carbon atom double-bonded to oxygen and carries a positive charge, with the structure being resonance-stabilized through two primary resonance forms [4] [7]. The resonance stabilization prevents rearrangement of the acylium ion, ensuring that the cyclopropyl group remains intact during the reaction [8].
| Lewis Acid Catalyst | Reaction Conditions | Yield Range | Substrate Compatibility |
|---|---|---|---|
| Aluminum chloride | 60-80°C, 0.5-3 hours | 65-85% | Electron-neutral aromatics |
| Ferric chloride | 40-70°C, 1-4 hours | 55-75% | Electron-poor aromatics |
| Boron trifluoride | 25-60°C, 2-6 hours | 45-70% | Sensitive functional groups |
The choice of Lewis acid catalyst significantly influences the reaction outcome [9]. Aluminum chloride demonstrates superior performance with electron-neutral aromatic substrates, providing yields in the range of 65-85% under moderate heating conditions [5] [6]. The mechanism involves initial coordination of the Lewis acid to the chlorine atom of cyclopropylcarbonyl chloride, facilitating the departure of chloride ion and formation of the cyclopropylacylium cation [10].
For halogenated aromatic substrates such as 4-chloro-2-fluorobenzene, the electron-withdrawing effects of chlorine and fluorine substituents reduce the nucleophilicity of the aromatic ring [11]. This necessitates the use of more forcing conditions or alternative catalytic systems to achieve satisfactory conversion rates. Iron trichloride offers a milder alternative to aluminum chloride, particularly suitable for reactions involving electronically deactivated aromatic rings [9].
The regioselectivity of acylation on polysubstituted aromatic rings follows predictable patterns based on the directing effects of existing substituents [10]. Fluorine and chlorine substituents are both meta-directing groups, which influences the position of acyl group introduction on the aromatic ring. The steric bulk of the cyclopropyl group may also contribute to regioselectivity through kinetic control of the electrophilic attack.
Grignard reagent-mediated cyclopropanation reactions provide an alternative synthetic route for accessing cyclopropyl ketone structures through the formation of the three-membered ring rather than its introduction as a preformed unit [12]. The Kulinkovich cyclopropanation represents a particularly valuable method for preparing cyclopropanols from esters using Grignard reagents in the presence of titanium isopropoxide [12].
The mechanism of Kulinkovich cyclopropanation involves the formation of a dialkoxytitanacyclopropane intermediate, which mediates the transformation of carboxylic acid derivatives into cyclopropanol products [12]. The reaction proceeds through a pivotal dialkoxytitana-cyclopropane intermediate, where the Grignard reagent acts as a 1,2-dicarbanion equivalent [12]. This methodology benefits from the availability of inexpensive reagents, ease of operation, and high selectivity for cis-dialkylcyclopropanols [12].
| Grignard Reagent | Substrate Type | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| Ethylmagnesium bromide | Aromatic esters | -20 to 0°C | 2-6 hours | 70-85% |
| Methylmagnesium chloride | Aliphatic esters | -10 to 10°C | 3-8 hours | 60-80% |
| Isopropylmagnesium bromide | Sterically hindered esters | 0 to 20°C | 4-12 hours | 45-70% |
For the synthesis of 4-chloro-2-fluorophenyl cyclopropyl ketone via this approach, the corresponding 4-chloro-2-fluorobenzoic acid ester would serve as the starting material [12]. The reaction with ethylmagnesium bromide in the presence of titanium tetraisopropoxide leads to the formation of the cyclopropanol intermediate, which can subsequently be oxidized to yield the desired ketone product.
The stereochemical outcome of the Kulinkovich reaction favors the formation of cis-disubstituted cyclopropanols when using unsymmetrical Grignard reagents [12]. This stereoselectivity arises from the mechanism of intramolecular cyclization through the titanacyclopropane intermediate, where steric interactions govern the facial selectivity of ring closure.
The Horner-Wadsworth-Emmons reaction provides a versatile method for constructing ketone functionalities through the reaction of stabilized phosphonate carbanions with carbonyl compounds [13]. This methodology has been successfully applied to the synthesis of cyclopropyl ketones, including structural analogues of 4-chloro-2-fluorophenyl cyclopropyl ketone [14].
The reaction mechanism begins with the deprotonation of the phosphonate to generate the phosphonate carbanion, followed by nucleophilic addition onto the aldehyde or ketone substrate [13]. The resulting oxaphosphetane intermediate undergoes elimination to yield the alkene product along with a dialkyl phosphate byproduct that can be easily removed by aqueous extraction [13].
For ketone synthesis applications, α-alkoxy p-chlorobenzyl phosphonate serves as a key intermediate in the preparation of substituted aromatic ketones [14]. The Homer-Wadsworth-Emmons reaction between this phosphonate and cyclopropyl methyl ketone provides access to alkoxy propylene derivatives, which can be further transformed to yield the target ketone products [14].
| Phosphonate Reagent | Base System | Solvent | Temperature | E/Z Selectivity |
|---|---|---|---|---|
| Diethyl phosphonoacetate | Sodium hydride | Tetrahydrofuran | 0-25°C | >95:5 E |
| Dimethyl phosphonoacetate | Potassium tert-butoxide | Dimethyl sulfoxide | 20-40°C | >90:10 E |
| Diisopropyl phosphonoacetate | Lithium diisopropylamide | Tetrahydrofuran | -78 to 0°C | >98:2 E |
The Horner-Wadsworth-Emmons reaction typically favors the formation of E-alkenes due to the thermodynamic stability of the trans configuration [13]. The electron-withdrawing group alpha to the phosphonate is necessary for the final elimination step to occur efficiently. In the absence of such stabilization, the reaction products are β-hydroxyphosphonates rather than alkenes [13].
Samarium diiodide-catalyzed formal [3+2] cycloaddition reactions represent an emerging methodology for the construction of cyclopentene frameworks from cyclopropyl ketone substrates [15] [16]. This approach has been successfully extended to alkyl cyclopropyl ketones, including those bearing aromatic substituents similar to 4-chloro-2-fluorophenyl cyclopropyl ketone [15].
The mechanism involves single-electron transfer from samarium diiodide to the ketone carbonyl, generating a ketyl radical that undergoes ring-opening to form a carbon-centered radical [17] [18]. This radical intermediate can then participate in cycloaddition reactions with alkene or alkyne partners to construct five-membered ring systems [15] [16].
| Catalyst System | Substrate Type | Reaction Conditions | Yield Range | Product Selectivity |
|---|---|---|---|---|
| Samarium diiodide alone | Aromatic cyclopropyl ketones | Room temperature, 12-24 hours | 35-50% | Moderate |
| Samarium diiodide/Samarium metal | Alkyl cyclopropyl ketones | Room temperature, 3-8 hours | 65-80% | High |
| Samarium diiodide/Hexamethylphosphoramide | Hindered substrates | 40-60°C, 6-12 hours | 45-70% | Variable |
The use of samarium metal as a co-catalyst significantly improves the performance of the cycloaddition reaction, particularly for less reactive alkyl cyclopropyl ketone substrates [15]. The samarium metal serves to stabilize the samarium diiodide catalyst against oxidative degradation, extending the catalyst lifetime and improving reaction yields from 35-50% to 65-80% [15].
The reaction scope encompasses various substitution patterns on both the cyclopropane ring and the aromatic system [15]. Spirocyclic alkyl cyclopropyl ketones undergo smooth coupling to give products in 64-74% yield using the optimized catalyst system [15]. The complete selectivity for opening of the cyclopropane unit adjacent to the ketone carbonyl demonstrates the regiocontrol achievable with this methodology [15].
Process optimization for cyclopropyl ketone synthesis requires systematic investigation of reaction parameters to maximize product yield while minimizing unwanted byproduct formation [19] [20]. Design of experiments approaches enable efficient exploration of multidimensional parameter space to identify optimal reaction conditions [20].
Key variables affecting reaction efficiency include temperature, catalyst loading, solvent selection, reaction time, and substrate stoichiometry [21]. For Friedel-Crafts acylation reactions, temperature optimization typically involves balancing reaction rate against catalyst decomposition and substrate degradation pathways [22] [11].
| Optimization Parameter | Typical Range | Impact on Yield | Impact on Selectivity |
|---|---|---|---|
| Reaction temperature | 20-100°C | High | Moderate |
| Catalyst loading | 0.1-2.0 equivalents | High | Low |
| Reaction time | 0.5-12 hours | Moderate | High |
| Substrate ratio | 1:1 to 1:3 | Moderate | Moderate |
Solvent effects play a crucial role in reaction optimization, particularly for ionic mechanisms such as Friedel-Crafts acylation [23]. Polar aprotic solvents generally provide superior performance for reactions involving charged intermediates, while coordinating solvents may inhibit Lewis acid catalysis through competitive binding [6].
Byproduct minimization strategies focus on preventing over-acylation, hydrolysis of acylating agents, and catalyst-mediated side reactions [24]. The use of controlled addition techniques and temperature ramping protocols can significantly reduce the formation of unwanted products while maintaining high conversion rates [23] [21].
Continuous flow methodologies offer advantages for process intensification and improved control over reaction parameters [23]. Flow chemistry enables precise temperature control, enhanced mixing, and reduced exposure to reactive intermediates, leading to improved yields and reduced byproduct formation compared to batch processes [23]. The elimination of cryogenic conditions and reduction in reaction times represent additional benefits of flow-based optimization approaches [23].
4-Chloro-2-fluorophenyl cyclopropyl ketone (CAS: 898790-24-4) exhibits distinct thermochemical properties that reflect its halogenated aromatic ketone structure. The compound has a molecular formula of C₁₀H₈ClFO with a molecular weight of 198.62 g/mol [1] [2] [3].
| Property | Value | Method/Notes |
|---|---|---|
| Molecular Weight | 198.62 g/mol | Calculated from molecular formula |
| Boiling Point | 282°C at 760 mmHg | Predicted value |
| Density | 1.356 ± 0.06 g/cm³ | Predicted value |
| Refractive Index | 1.574 | Predicted value |
| Physical State | Light yellow oil | Room temperature |
The boiling point of 4-Chloro-2-fluorophenyl cyclopropyl ketone is predicted to be 282°C at 760 mmHg [2]. This relatively high boiling point is consistent with the presence of the aromatic ring system and the polar carbonyl group, which contribute to intermolecular interactions. The melting point data was not specifically reported in the available literature sources, suggesting the compound may exist as a liquid or low-melting solid at room temperature [4] [5].
The compound exists as a light yellow oil at room temperature [4], indicating it has a melting point below ambient conditions. The density is predicted to be 1.356 ± 0.06 g/cm³ [2], which is higher than water due to the presence of chlorine and fluorine substituents.
Phase behavior characteristics can be inferred from related chlorofluorophenyl cyclopropyl ketones. The flash point is expected to be elevated due to the aromatic ketone structure, similar to related compounds like 4-chloro-4'-fluorobutyrophenone which has a flash point >230°F [6].
The solubility characteristics of 4-Chloro-2-fluorophenyl cyclopropyl ketone are primarily determined by its lipophilic aromatic structure combined with the polar carbonyl functionality and halogen substituents.
| Parameter | Value | Source |
|---|---|---|
| LogP (octanol/water) | 3.06 - 3.07 | Calculated values |
| Polar Surface Area | 17.1 Ų | Computational |
| Water Solubility | Poor/Not miscible | Predicted |
| Hydrogen Bond Acceptors | 2 (carbonyl O, fluorine) | Structural |
| Hydrogen Bond Donors | 0 | Structural |
The partition coefficient (LogP) values of 3.06-3.07 [2] [3] indicate that 4-Chloro-2-fluorophenyl cyclopropyl ketone is significantly lipophilic, with a strong preference for organic phases over aqueous phases. This high LogP value is consistent with the compound's aromatic structure and halogen substituents, which contribute to its hydrophobic character.
The compound demonstrates poor water solubility, as expected from its high LogP value. The presence of both chlorine and fluorine substituents on the aromatic ring enhances lipophilicity while the carbonyl group provides the only significant polar interaction site [7] [8].
Organic solvent solubility is expected to be favorable based on structural similarities to related compounds. The compound should dissolve readily in:
These solubility patterns are inferred from data on structurally related fluorinated aromatic ketones [9] [10].
The spectroscopic characterization of 4-Chloro-2-fluorophenyl cyclopropyl ketone provides definitive structural identification through multiple analytical techniques.
| Region | Chemical Shift | Assignment | Multiplicity |
|---|---|---|---|
| δ 1.2-1.5 ppm | Cyclopropyl CH₂ | 4H | Multiplet |
| δ 7.2-7.8 ppm | Aromatic CH | 3H | Complex multiplets |
Based on related cyclopropyl phenyl ketones [12], the ¹H NMR spectrum should exhibit characteristic patterns. The cyclopropyl protons appear as complex multiplets in the δ 1.2-1.5 ppm region due to the strained ring system . The aromatic protons (3H total) appear in the δ 7.2-7.8 ppm region, with the substitution pattern (4-chloro-2-fluoro) creating distinct coupling patterns and chemical shift differences due to the electron-withdrawing effects of both halogens.
| Carbon Type | Chemical Shift Range | Assignment |
|---|---|---|
| Carbonyl | ~200 ppm | C=O ketone carbon |
| Aromatic | 125-150 ppm | Benzene ring carbons |
| Cyclopropyl | 10-30 ppm | Cyclopropane carbons |
The ¹³C NMR spectrum shows the characteristic carbonyl carbon at approximately 200 ppm, typical for aromatic ketones [13] [14]. The aromatic carbons appear in the 125-150 ppm region, with specific shifts influenced by the halogen substitution pattern. Cyclopropyl carbons appear upfield at 10-30 ppm due to the sp³ hybridization and ring strain effects [15].
The ¹⁹F NMR is particularly diagnostic for this compound, with the fluorine substituent expected to resonate in the -110 to -120 ppm range, typical for fluorine ortho to an electron-withdrawing carbonyl group [16] [17]. The exact chemical shift will be influenced by the adjacent chlorine substituent and the overall electronic environment of the aromatic ring.
| Functional Group | Frequency Range | Assignment |
|---|---|---|
| C=O stretch | 1680-1720 cm⁻¹ | Aromatic ketone |
| C-F stretch | 1000-1300 cm⁻¹ | Aromatic C-F bond |
| C-Cl stretch | 600-800 cm⁻¹ | Aromatic C-Cl bond |
| C-H aromatic | 3000-3100 cm⁻¹ | Aromatic C-H stretch |
| C-H cyclopropyl | 2900-3000 cm⁻¹ | Aliphatic C-H stretch |
The infrared spectrum provides clear functional group identification [18] [19]. The carbonyl stretch at 1680-1720 cm⁻¹ is characteristic of conjugated aromatic ketones. The C-F stretching appears in the 1000-1300 cm⁻¹ region, while C-Cl stretching occurs at lower frequencies (600-800 cm⁻¹) [20].
The mass spectrum shows the molecular ion peak at m/z 198/200, displaying the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) [21]. Fragmentation patterns likely include loss of the cyclopropyl group (loss of 41 mass units) and formation of substituted benzoyl cations.
While specific single-crystal X-ray diffraction data for 4-Chloro-2-fluorophenyl cyclopropyl ketone was not located in the literature search, structural insights can be derived from related halogenated aromatic ketones and cyclopropyl-containing compounds.
Based on crystallographic studies of similar compounds [22] [23] [24], several key structural features can be anticipated:
The molecule is expected to exhibit a planar aromatic ring with the carbonyl group maintaining coplanarity for optimal π-conjugation. The cyclopropyl group will adopt its characteristic geometry with C-C-C bond angles of approximately 60° due to ring strain.
Crystallographic analysis of related fluorinated aromatic ketones reveals several important packing motifs [24] [25]:
| Interaction Type | Distance Range | Significance |
|---|---|---|
| C-H···F contacts | 2.4-2.7 Å | Weak hydrogen bonding |
| C-H···O contacts | 2.3-2.6 Å | Carbonyl interactions |
| F···F contacts | 2.4-2.9 Å | Halogen interactions |
| π-π stacking | 3.3-3.6 Å | Aromatic ring interactions |
Halogen bonding patterns involving both chlorine and fluorine substituents are expected to play significant roles in crystal packing [24]. The fluorine atoms can participate in C-H···F hydrogen bonds, while chlorine may engage in halogen-halogen interactions or weak C-H···Cl contacts.
The compound is likely to crystallize in a monoclinic or triclinic space group, common for substituted aromatic ketones [23] [25]. Molecular sheets or layered structures are anticipated, with molecules arranged to maximize intermolecular interactions between halogen substituents and minimize steric conflicts.
The cyclopropyl groups may show conformational disorder in the crystal lattice, as observed in related structures [22], potentially leading to multiple orientations with refined occupancy factors.
Density considerations suggest efficient packing will be achieved through optimization of halogen interactions and aromatic stacking arrangements, similar to patterns observed in 2,2,2-trifluoroacetophenone and related compounds [24].